Doxylamine N-Oxide

描述

Doxylamine N-Oxide is a derivative of doxylamine, which is an antihistamine commonly used to treat symptoms of allergies, colds, and insomnia. This compound is formed by the oxidation of doxylamine and is known for its role in various chemical and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of doxylamine N-Oxide typically involves the oxidation of doxylamine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form other derivatives.

Reduction: It can be reduced back to doxylamine under specific conditions.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Further oxidized derivatives.

Reduction: Doxylamine.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Toxicological Studies

2.1 Metabolic Pathways

Studies indicate that doxylamine is metabolized into several compounds, including doxylamine N-Oxide. Understanding these metabolic pathways is crucial for evaluating its safety and efficacy in clinical use. For instance, research shows that doxylamine undergoes N-oxidation, which can influence its pharmacokinetics and potential toxicity .

2.2 Hair Analysis

Recent studies have investigated the incorporation of doxylamine and its N-Oxide in human hair, revealing significant insights into dosage relationships and the impact of cosmetic treatments on drug metabolism. This research is vital for forensic toxicology, providing a method to assess drug exposure through hair samples .

Environmental Applications

3.1 Photosynthetic Research

this compound has been studied in the context of freshwater macrophytes, where it plays a role in photosynthetic inorganic carbon acquisition. This application highlights its importance beyond human health, extending into ecological studies .

Case Studies

作用机制

Doxylamine N-Oxide exerts its effects by interacting with specific molecular targets in the body. It is known to inhibit histamine receptors, thereby reducing allergic reactions and promoting sedation. The compound’s mechanism of action involves binding to histamine H1 receptors, preventing histamine from exerting its effects. This leads to a decrease in symptoms such as sneezing, itching, and runny nose.

相似化合物的比较

Doxylamine: The parent compound, used primarily as an antihistamine and sleep aid.

Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

Chlorpheniramine: A less sedative antihistamine used for allergy relief.

Uniqueness: Doxylamine N-Oxide is unique due to its specific oxidation state, which imparts different chemical and pharmacological properties compared to its parent compound and other similar antihistamines. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.

生物活性

Doxylamine N-oxide is a derivative of doxylamine, an antihistamine commonly used for its sedative properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is formed through the oxidation of doxylamine, which is known to act as a histamine H1 receptor antagonist. The biological activity of this compound is of particular interest due to its structural similarities to doxylamine and potential modifications in activity due to the N-oxide functional group.

The mechanism by which this compound exerts its effects is closely related to that of its parent compound, doxylamine. Doxylamine primarily functions as an antagonist at histamine H1 receptors, leading to its antihistaminic and sedative effects. Research indicates that this compound may exhibit similar or altered activity at these receptors, potentially affecting other molecular targets as well.

Studies utilizing in vitro models, such as isolated rat hepatocytes, have demonstrated the metabolic pathways involved in the conversion of doxylamine to its N-oxide form. This process highlights the role of hepatic metabolism in the pharmacokinetics of doxylamine derivatives.

Antihistaminic Activity

This compound retains antihistaminic properties similar to those of doxylamine. It has been investigated for its potential use in treating allergic reactions and sleep disorders due to its sedative effects. The degree of activity may vary based on the specific receptor interactions and the metabolic state of the compound .

Toxicological Studies

Toxicological assessments have revealed that high doses of doxylamine and its metabolites can lead to adverse effects, including liver toxicity. In studies involving animal models, significant histopathological changes were observed in the liver following prolonged exposure to doxylamine succinate, which is metabolized into this compound .

The following table summarizes significant toxicological findings from various studies:

Metabolism and Excretion

Research indicates that doxylamine undergoes extensive hepatic metabolism, resulting in various metabolites including this compound. Studies have shown that approximately 36-44% of administered doses are recovered as unconjugated metabolites in urine, with significant contributions from this compound .

Case Studies and Clinical Implications

A notable case-control study involving pregnant women indicated a potential association between prolonged use of doxylamine and increased risks for certain developmental issues in offspring. However, further research is necessary to clarify these associations and establish safe usage guidelines .

In another study focusing on hair analysis, researchers evaluated the incorporation of doxylamine and its N-oxide into human hair samples, revealing insights into dosage relationships and potential long-term exposure effects .

属性

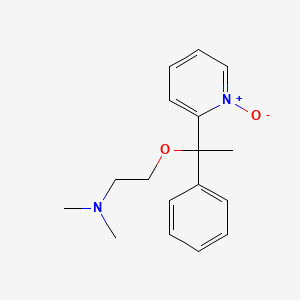

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHSMRZIRBUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99430-77-0 | |

| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys as a model has shown that doxylamine is metabolized through at least four major pathways: N-oxidation to form doxylamine N-oxide (a minor pathway), conversion to unknown polar metabolites (a minor pathway), successive N-demethylation to produce mono- and didesmethyldoxylamine (a major pathway), and side-chain cleavage to yield products like 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and 1-[1-phenyl-1(2-pyridinyl)ethoxy]methanol, potentially through direct side-chain oxidation or deamination (a major pathway) [].

Q2: How does the metabolic profile of doxylamine differ between the urine and plasma of rhesus monkeys?

A2: While the metabolic profile of doxylamine is largely consistent between urine and plasma in rhesus monkeys, a key difference is the absence of detectable this compound in plasma samples. This suggests that while this compound is produced as a metabolite, it may be rapidly cleared from circulation or further metabolized [].

Q3: What role does the liver play in the metabolism of doxylamine?

A3: Studies in rats have demonstrated that the liver plays a significant role in doxylamine metabolism. Incubation of doxylamine with isolated rat hepatocytes generated several metabolites that were also observed in vivo, suggesting that hepatic enzymes are crucial for doxylamine biotransformation [].

Q4: What analytical techniques have been used to identify and characterize doxylamine and its metabolites, including this compound?

A4: Various analytical techniques have been employed to study doxylamine and its metabolites. These techniques include:

- Mass spectrometry (MS): This method, particularly when coupled with chemical ionization using methane or ammonia as reagent gases, has been crucial for identifying doxylamine, this compound, and other metabolites in biological samples [, ].

- High-performance liquid chromatography (HPLC): HPLC has been used extensively for separating doxylamine and its metabolites from biological matrices prior to MS analysis or other detection methods [, ].

- Chemical derivatization: This technique involves modifying the chemical structure of doxylamine and its metabolites to improve their detectability or separation characteristics during analysis. For example, methylation and acetylation have been used to confirm the structures of metabolites [].

- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): These techniques have proven useful in characterizing this compound, pyrilamine N-oxide, and other metabolites by providing characteristic fragment ions for structural elucidation [].

Q5: Can cosmetic treatments impact the levels of doxylamine and its metabolites detected in hair analysis?

A5: Yes, research has shown that applying a permanent oxidative hair dye can significantly influence the detected levels of doxylamine and this compound in hair samples. While the dye was found to increase the concentration of this compound, it decreased the concentration of doxylamine itself []. This highlights the importance of considering cosmetic treatments as a potential confounding factor in hair analysis for drugs and their metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。